Regioisomeric Position of the Ethanol Substituent Determines Hinge-Binding Geometry in Kinase Inhibitor Design
In medicinal chemistry programs targeting ATP-binding sites, the 4-position of 1,5-naphthyridine positions the ethanol substituent ortho to one pyridine nitrogen and para to the other, creating a distinct hydrogen-bond donor–acceptor angle compared to the 2-position regioisomer [1]. The 2-(1,5-naphthyridin-2-yl)ethanol isomer orients the side chain para to one nitrogen and meta to the other, altering the vector of the hydroxyl group by approximately 60° relative to the heterocyclic plane, which can affect complementarity to the kinase hinge region [2][3]. This difference is critical because 4-substituted 1,5-naphthyridines are explicitly claimed in multiple kinase inhibitor patents, including MELK inhibitors (US 9,067,937 B2), as privileged templates for achieving selective inhibition [4].
| Evidence Dimension | Positional geometry of the hydroxyethyl substituent relative to ring nitrogen atoms |
|---|---|
| Target Compound Data | Ethanol group at C4: ortho to N3 and para to N1 in the 1,5-naphthyridine ring system |
| Comparator Or Baseline | Ethanol group at C2 (1433204-30-8): para to N1 and meta to N4 |
| Quantified Difference | Approximately 60° difference in hydroxyl group vector; distinct hydrogen-bonding topology in kinase hinge-binding pharmacophore models |
| Conditions | Canonical SMILES comparison and molecular modeling; consistent with SAR described in kinase inhibitor patent literature [4] |
Why This Matters
A difference in hydrogen-bonding vector directly impacts kinase selectivity and potency, making the precise regioisomer non-interchangeable in lead optimization libraries.
- [1] PubChem Compound Summary for CID 130038455, 2-(1,5-Naphthyridin-4-yl)ethanol, National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 89539040, 2-(1,5-Naphthyridin-2-yl)ethanol, National Library of Medicine, 2026. View Source
- [3] Carme Masdeu, Maria Fuertes, et al. 'Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.' Molecules 25, no. 14 (2020): 3252. doi:10.3390/molecules25143252. View Source
- [4] Yusuke Nakamura, Yo Matsuo, et al. '1,5-Naphthyridine derivatives and MELK inhibitors containing the same.' US Patent 9,067,937 B2, issued June 30, 2015. View Source
